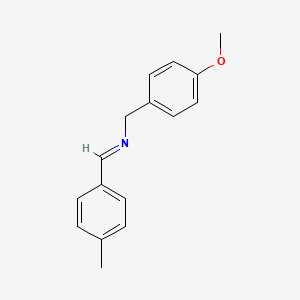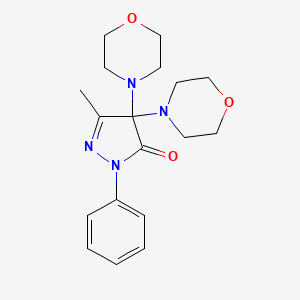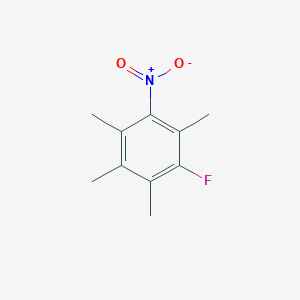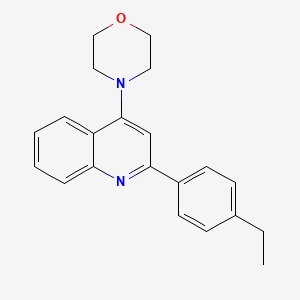
(4-Methoxybenzyl)(4-methylbenzylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxybenzyl)(4-methylbenzylidene)amine: is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a benzyl ring and a methyl group (-CH3) attached to a benzylidene ring, connected through an imine (C=N) linkage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(4-methylbenzylidene)amine typically involves the condensation reaction between 4-methoxybenzylamine and 4-methylbenzaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (4-Methoxybenzyl)(4-methylbenzylidene)amine can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The imine bond (C=N) in the compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxybenzyl)(4-methylbenzyl)amine.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: (4-Methoxybenzyl)(4-methylbenzylidene)amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving imine or Schiff base formation. It may also be used in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of (4-Methoxybenzyl)(4-methylbenzylidene)amine is largely dependent on its chemical structure and the specific context in which it is used. In general, the imine (C=N) bond can act as a reactive site for nucleophilic attack, leading to the formation of various adducts. The methoxy and methyl groups on the aromatic rings can influence the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The imine bond can interact with active sites of enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways by binding to specific receptors or proteins.
類似化合物との比較
(4-Methoxybenzylidene)aniline: Similar structure but lacks the methyl group on the benzylidene ring.
(4-Methylbenzylidene)aniline: Similar structure but lacks the methoxy group on the benzyl ring.
(4-Methoxybenzyl)(4-chlorobenzylidene)amine: Similar structure but has a chlorine atom instead of a methyl group on the benzylidene ring.
Uniqueness: (4-Methoxybenzyl)(4-methylbenzylidene)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interactions. The combination of these functional groups can enhance the compound’s stability and provide specific electronic and steric effects that are not present in similar compounds.
特性
CAS番号 |
41882-49-9 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-11H,12H2,1-2H3 |
InChIキー |
ILKBSWJGMDHDAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=NCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)



![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)





![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
